molecular formula C12H15N B026970 2-(4-Butylphenyl)acetonitrile CAS No. 105872-07-9

2-(4-Butylphenyl)acetonitrile

Cat. No. B026970
M. Wt: 173.25 g/mol
InChI Key: CERYQSTXDBMLOP-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)acetonitrile is a chemical compound with the CAS Number: 3288-99-1 . It has a molecular weight of 173.26 . The compound is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of isocyanates, which are related to acetonitriles, has been reported in the literature . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Molecular Structure Analysis

The molecular structure of 2-(4-Butylphenyl)acetonitrile can be represented by the Inchi Code: 1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .


Physical And Chemical Properties Analysis

2-(4-Butylphenyl)acetonitrile is a colorless to yellow liquid . It is stored at room temperature .

Safety And Hazards

The safety data sheet for 2-(4-tert-Butylphenyl)acetonitrile indicates that it is not classified according to the Globally Harmonized System (GHS) . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-(4-butylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERYQSTXDBMLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448742
Record name 2-(4-butylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)acetonitrile

CAS RN

105872-07-9
Record name 2-(4-butylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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